molecular formula C16H21N3O3S2 B15000304 4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid

4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid

Cat. No.: B15000304
M. Wt: 367.5 g/mol
InChI Key: ZRBBWPOOQVIBOT-UHFFFAOYSA-N
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Description

4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, ethyl, methyl, oxa, thia, and diazatricyclo

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid can be achieved through a multi-step process involving the formation of intermediate compounds. The key steps include:

    Formation of the diazatricyclo core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thia and oxa groups: These groups are introduced through specific reactions such as thiolation and etherification.

    Attachment of the amino, ethyl, and methyl groups: These functional groups are added through substitution reactions.

    Formation of the butanoic acid moiety: This is achieved through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can occur at the sulfur or amino groups, leading to the formation of sulfoxides or nitroso compounds.

    Reduction: Reduction reactions can target the diazatricyclo core or the carboxylic acid group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation products: Sulfoxides, nitroso compounds.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways.

    Receptor binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid can be compared with other similar compounds, such as:

    4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butanoic acid.

The uniqueness of 4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[740

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid

InChI

InChI=1S/C16H21N3O3S2/c1-3-16(2)7-9-10(8-22-16)24-14-12(9)13(17)18-15(19-14)23-6-4-5-11(20)21/h3-8H2,1-2H3,(H,20,21)(H2,17,18,19)

InChI Key

ZRBBWPOOQVIBOT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCCCC(=O)O)C

Origin of Product

United States

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